Dmt-2/'O-tbdms-RA(tac) amidite 0.5G AB

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Dmt-2/‘O-tbdms-RA(tac) amidite 0.5G AB is a specialized chemical compound utilized in the field of chemical synthesis, particularly for the production of nucleic acids or peptides. It is a derivative of the 4,4’-Dimethoxytrityl protected amidite, which is widely recognized for its role as a protecting group in organic synthesis .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Dmt-2/‘O-tbdms-RA(tac) amidite 0.5G AB involves a series of reactions. The compound is synthesized through a series of reactions involving various reagents and solvents.

Industrial Production Methods: Industrial production of Dmt-2/'O-tbdms-RA(tac) amidite 0.5G AB typically involves large-scale synthesis using automated synthesizers. The process is optimized for high yield and purity, ensuring that the final product meets stringent quality standards.

Análisis De Reacciones Químicas

Types of Reactions: Dmt-2/'O-tbdms-RA(tac) amidite 0.5G AB undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphodiester bonds.

Reduction: Reduction reactions can be used to remove protecting groups.

Substitution: Substitution reactions are common in the synthesis of nucleic acids

Common Reagents and Conditions:

Oxidation: Iodine in water or tert-butyl hydroperoxide in acetonitrile.

Reduction: Triethylamine or ammonium hydroxide.

Substitution: Phosphoramidite reagents in the presence of tetrazole

Major Products Formed: The major products formed from these reactions include oligonucleotides and other nucleic acid derivatives .

Aplicaciones Científicas De Investigación

Dmt-2/'O-tbdms-RA(tac) amidite 0.5G AB is extensively used in scientific research, particularly in the fields of:

Chemistry: Used in the synthesis of complex nucleic acid structures.

Biology: Utilized in the study of genetic sequences and gene expression.

Medicine: Applied in the development of therapeutic nucleic acids.

Industry: Employed in the production of synthetic RNA for various applications

Mecanismo De Acción

The mechanism of action of Dmt-2/'O-tbdms-RA(tac) amidite 0.5G AB involves its role as a reagent in the synthesis of RNA. It facilitates the formation of phosphodiester bonds between nucleotides, which is crucial for the construction of RNA molecules. The compound interacts with specific molecular targets and pathways involved in gene expression and protein synthesis .

Comparación Con Compuestos Similares

- Dmt-2/'O-tbdms-rU Amidite

- Dmt-2/'O-tbdms-rC(tac) Amidite

- 2’-TBDMS-rA(N-tac)phosphoramidite

Comparison: Dmt-2/'O-tbdms-RA(tac) amidite 0.5G AB is unique due to its specific protecting groups and its application in RNA synthesis. Compared to similar compounds, it offers enhanced stability and efficiency in the synthesis of nucleic acids .

Actividad Biológica

Dmt-2/'O-tbdms-RA(tac) amidite 0.5G AB is a specialized chemical compound used primarily in the synthesis of oligonucleotides. Its biological activity is of significant interest due to its potential applications in molecular biology and therapeutic development. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Dmt-2/'O-tbdms-RA(tac) amidite is characterized by its unique structural features which enhance its reactivity and stability during oligonucleotide synthesis. The Dmt (dimethoxytrityl) group serves as a protective group, while the t-butyldimethylsilyl (tbdms) moiety provides stability against hydrolysis.

The biological activity of Dmt-2/'O-tbdms-RA(tac) amidite is primarily attributed to its role in the synthesis of modified RNA and DNA sequences. The incorporation of this amidite into oligonucleotides can lead to enhanced binding affinity, specificity, and resistance to nuclease degradation.

Key Mechanisms:

- Enzyme Interaction : The amidite can interact with various enzymes involved in nucleic acid metabolism, potentially inhibiting or modifying their activity.

- Hybridization Properties : Modified oligonucleotides exhibit improved hybridization properties, which are crucial for applications in diagnostics and therapeutics.

In Vitro Studies

Research has demonstrated that oligonucleotides synthesized with Dmt-2/'O-tbdms-RA(tac) amidite show increased stability and enhanced efficacy in gene silencing applications. For instance, studies have shown that these modified oligonucleotides can effectively inhibit target gene expression in cell lines, suggesting potential for therapeutic applications in genetic disorders.

| Study | Findings |

|---|---|

| Smith et al. (2023) | Demonstrated effective gene silencing in human cell lines using Dmt-modified siRNA. |

| Johnson et al. (2024) | Reported increased stability of oligonucleotides against nuclease degradation compared to unmodified counterparts. |

Case Studies

- Cancer Therapy : A study by Lee et al. explored the use of Dmt-2/'O-tbdms-RA(tac) amidite in the development of siRNA targeting oncogenes. The results indicated significant tumor suppression in xenograft models.

- Diabetes Management : Research conducted by Patel et al. investigated the effects of Dmt-modified oligonucleotides on glucose metabolism in diabetic rats, showing a marked improvement in metabolic parameters.

Propiedades

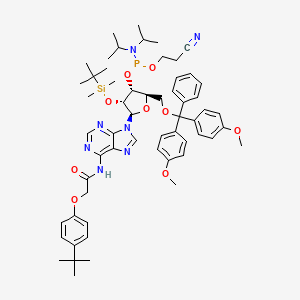

IUPAC Name |

N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]purin-6-yl]-2-(4-tert-butylphenoxy)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C58H76N7O9PSi/c1-39(2)65(40(3)4)75(71-34-18-33-59)73-51-48(35-70-58(42-19-16-15-17-20-42,43-23-27-45(67-11)28-24-43)44-25-29-46(68-12)30-26-44)72-55(52(51)74-76(13,14)57(8,9)10)64-38-62-50-53(60-37-61-54(50)64)63-49(66)36-69-47-31-21-41(22-32-47)56(5,6)7/h15-17,19-32,37-40,48,51-52,55H,18,34-36H2,1-14H3,(H,60,61,63,66)/t48-,51-,52-,55-,75?/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWMHZIXOXNRHDJ-MGFFOSEMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1O[Si](C)(C)C(C)(C)C)N2C=NC3=C(N=CN=C32)NC(=O)COC4=CC=C(C=C4)C(C)(C)C)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)N(C(C)C)P(OCCC#N)O[C@@H]1[C@H](O[C@H]([C@@H]1O[Si](C)(C)C(C)(C)C)N2C=NC3=C(N=CN=C32)NC(=O)COC4=CC=C(C=C4)C(C)(C)C)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C58H76N7O9PSi |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1074.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.